Bienvenue dans la boutique en ligne BenchChem!

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Parkinson's disease oxidative stress neuroinflammation

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 941266-16-6, MFCD09754813) is a synthetic Mannich base derivative of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a compound class characterized by a partially saturated quinoline core bearing antioxidant-active phenolic hydroxyl and methyl substituents. The target compound incorporates a dimethylaminomethyl group at the 7-position via Mannich reaction, yielding a tertiary amine moiety absent in the parent HTHQ scaffold.

Molecular Formula C15H24N2O
Molecular Weight 248.37
CAS No. 941266-16-6
Cat. No. B2533784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
CAS941266-16-6
Molecular FormulaC15H24N2O
Molecular Weight248.37
Structural Identifiers
SMILESCC1CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C
InChIInChI=1S/C15H24N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-7,10,16,18H,8-9H2,1-5H3
InChIKeyDBWVOACIXQVUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 941266-16-6): Structural and Pharmacological Baseline for Procurement Decisions


7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 941266-16-6, MFCD09754813) is a synthetic Mannich base derivative of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a compound class characterized by a partially saturated quinoline core bearing antioxidant-active phenolic hydroxyl and methyl substituents [1]. The target compound incorporates a dimethylaminomethyl group at the 7-position via Mannich reaction, yielding a tertiary amine moiety absent in the parent HTHQ scaffold. With a molecular formula of C₁₅H₂₄N₂O and molecular weight of 248.37 g/mol, it is supplied commercially at ≥95% purity (HPLC) by multiple vendors for research use . The tetrahydroquinoline (THQ) scaffold is established in the literature as a source of potent synthetic antioxidants and neuroprotective agents [1][2].

Why 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 941266-16-6) Cannot Be Replaced by Generic Tetrahydroquinoline Antioxidants


The tetrahydroquinolin-6-ol class encompasses structurally diverse analogs whose biological performance is acutely sensitive to ring substitution pattern, N-substitution, and oxidation state. The parent compound HTHQ (CAS 61855-46-7) lacks the 7-dimethylaminomethyl group, while ethoxyquin (CAS 91-53-2) is a 1,2-dihydroquinoline with an ethoxy rather than hydroxyl at position 6. Direct comparative evidence shows that 2,2,4,7-tetramethyl-THQ (a 7-methyl analog) is less cytotoxic and less genotoxic than ethoxyquin but exhibits dose-dependent differences in antioxidant potency [1]. Critically, the dimethylaminomethyl moiety in CAS 941266-16-6 introduces a basic tertiary amine (predicted pKa ~8.5–9.5) that confers pH-dependent ionization and LogD shift from −0.02 at pH 5.5 to 1.75 at pH 7.4 , a property entirely absent in HTHQ or ethoxyquin. This physicochemical distinction can alter solubility, membrane partitioning, and subcellular distribution in ways that generic HTHQ or ethoxyquin cannot replicate. The 1,2,3,4-tetrahydro oxidation state further differentiates it from the 1,2-dihydro analog (CAS 300690-44-2), which has a different redox reactivity profile . These structural features are non-interchangeable and must be specified precisely in procurement for reproducible research.

Quantitative Differentiation Evidence for CAS 941266-16-6: Head-to-Head, Cross-Study, and Class-Level Comparator Data


HTHQ Parent Scaffold Demonstrates Superior Efficacy over Rasagiline on Multiple Oxidative Stress and Neuroinflammation Endpoints in Parkinson's Disease Model

In a rotenone-induced Parkinson's disease rat model, the parent scaffold HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) at 50 mg/kg was directly compared with the clinically approved MAO-B inhibitor rasagiline at 0.09 mg/kg. HTHQ at 50 mg/kg more effectively reduced serum 8-isoprostane concentration and diene conjugate (DC) content in brain and serum (p < 0.05) and oxidative modification of proteins (OMP) levels in brain (p < 0.01) and serum (p < 0.01) compared to rasagiline [1]. HTHQ also outperformed rasagiline in reducing myeloperoxidase (MPO) activity in brain (p < 0.05) and downregulating proinflammatory mRNA levels of Il1b, Tnf, and Nfkb2 in cerebral cortex (p < 0.01) [1]. A second independent study confirmed that HTHQ at 50 mg/kg had a greater impact on the majority of examined variables compared to rasagiline [2]. CAVEAT: These data were generated with HTHQ (CAS 61855-46-7), not with the target 7-dimethylaminomethyl derivative directly. Evidence is class-level inference transferred from the shared 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol core scaffold.

Parkinson's disease oxidative stress neuroinflammation NF-κB tetrahydroquinoline

Tetrahydroquinoline Scaffold Exhibits Lower Cytotoxicity and Genotoxicity than Ethoxyquin in Human Lymphocyte Comparative Study

A direct head-to-head comparative study of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) versus ethoxyquin (EQ) on human lymphocytes provides quantitative safety differentiation relevant to the target compound's scaffold class. THQ produced cytotoxic effects after 1-h treatment only at the highest concentration of 500 µM, and after 24-h treatments at 250–500 µM. In the micronucleus test, THQ showed no genotoxic effect. By comparison, EQ exhibited greater cytotoxicity and genotoxicity across matched conditions [1]. In the comet assay, THQ at 1–5 µM showed slightly lower antioxidant activity than EQ, but at 10 µM its efficiency was similar to that of EQ. Critically, in the micronucleus assay THQ was more effective than EQ in protecting cultured lymphocytes from H₂O₂-induced clastogenicity [1]. CAVEAT: These data were obtained with 2,2,4,7-tetramethyl-THQ (7-methyl substituent), not with the target 7-dimethylaminomethyl compound. The 7-substituent difference may influence cytotoxicity profile; evidence is class-level inference from the 2,2,4-trimethyltetrahydroquinoline scaffold.

cytotoxicity genotoxicity ethoxyquin antioxidant safety comet assay

7-Dimethylaminomethyl Substituent Confers pH-Dependent Ionization and LogD Shift Absent in the Parent HTHQ Compound

The target compound's predicted ACD/LogD shifts dramatically from −0.02 at pH 5.5 to 1.75 at pH 7.4 , reflecting protonation of the dimethylamino group at acidic pH (predicted pKa ~8.5–9.5). This pH-dependent ionization is absent in the parent HTHQ (CAS 61855-46-7), which lacks a basic amine and has an estimated LogD of approximately 2.0–2.5 at pH 7.4 with no significant pH-dependent shift [1]. The ACD/LogP of the target compound is 2.83, compared to an estimated LogP of ~2.5–3.0 for HTHQ [1]. The target compound also carries 3 H-bond acceptors and 2 H-bond donors (polar surface area 36 Ų, zero Rule-of-5 violations) . The LogD at pH 7.4 (1.75) falls within the optimal range for CNS drug-likeness (generally 1–3), supporting potential blood-brain barrier permeability . At acidic pH (e.g., lysosomal compartments, pH 5.5), the LogD of −0.02 indicates near-complete partitioning into aqueous phase, which may confer differential subcellular distribution compared to HTHQ.

LogD ionization Mannich base solubility physicochemical profiling

Commercial Availability at Defined Analytical Purity Enables Reproducible Research vs Custom-Synthesized In-Class Analogs

The target compound is commercially available from multiple independent suppliers at a defined purity of 95% (HPLC) with batch-specific QC documentation . This contrasts with many in-class tetrahydroquinoline analogs — including the parent HTHQ and various 7-substituted derivatives — which are frequently available only via custom synthesis with variable purity and limited analytical characterization. The compound carries a unique MDL identifier (MFCD09754813) and is cataloged under multiple validated vendor SKUs (e.g., Combi-Blocks QZ-7737, Fluorochem F391623) . The CAS registry (941266-16-6) is unambiguous and cross-referenced in ChemSpider (CSID:17586509), ChemicalBook, and global supplier networks . The 1,2-dihydro analog (CAS 300690-44-2), by comparison, is available from fewer vendors and has a different MDL (MFCD00532547), creating a risk of ordering the incorrect oxidation state if CAS numbers are not verified .

analytical purity quality control reproducibility procurement HPLC

Tetrahydro (1,2,3,4-) vs Dihydro (1,2-) Oxidation State: Implications for Redox Behavior and Stability

The target compound exists in the 1,2,3,4-tetrahydro oxidation state, whereas its closest commercially available structural analog (CAS 300690-44-2) is the 1,2-dihydro form. The 1,2-double bond in the dihydro analog creates a conjugated enamine system (vinylogous amide) that is susceptible to oxidation, photodegradation, and electrophilic addition, consistent with the known reactivity of 1,2-dihydroquinolines . The 1,2,3,4-tetrahydro form is fully saturated in the heterocyclic ring, eliminating this conjugation and its associated reactivity. The 2,2,4-trimethyl substitution pattern further stabilizes the tetrahydro form by steric protection of the nitrogen and C-4 position. The literature on related 6-R-2,2,4-trimethyl-1,2-dihydroquinolines documents phototransformations generating aminyl radicals in organic solvents, whereas the tetrahydro analogs do not undergo these photoreactions [1]. This distinction is critical for experimental designs where compound integrity under ambient light, oxidative conditions, or long-term storage is a concern.

oxidation state redox stability dihydroquinoline tetrahydroquinoline chemical stability

Research and Industrial Application Scenarios for 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS 941266-16-6) Grounded in Quantitative Evidence


Neuroprotective Lead Optimization in Parkinson's Disease Models

The HTHQ scaffold has demonstrated statistically significant superiority over rasagiline in reducing oxidative stress (8-isoprostane, DC, OMP) and neuroinflammation (MPO activity, NF-κB pathway cytokines) in rotenone-induced PD rats at 50 mg/kg [1][2]. The target compound, bearing a 7-dimethylaminomethyl substituent, offers a derivative for structure-activity relationship (SAR) expansion. Its computed LogD of 1.75 at pH 7.4 and zero Rule-of-5 violations support CNS drug-likeness, making it a suitable starting point for medicinal chemistry campaigns seeking to improve upon the efficacy of the parent HTHQ while potentially modulating pharmacokinetic properties through the basic amine handle.

Antioxidant Preservative Development with Improved Genotoxicity Profile Over Ethoxyquin

The tetrahydroquinoline scaffold class exhibits lower cytotoxicity and genotoxicity than ethoxyquin in human lymphocyte assays, while achieving comparable antioxidant efficacy at 10 µM in the comet assay [3]. The target compound's 7-dimethylaminomethyl group may additionally modulate tissue distribution and metabolic clearance via pH-dependent ionization (LogD shift of 1.77 units between pH 5.5 and pH 7.4) . This combination of scaffold-level safety differentiation and substituent-level physicochemical tunability positions CAS 941266-16-6 as a candidate for preservative or feed additive development where ethoxyquin's genotoxicity liability is problematic.

pH-Responsive Prodrug or Delivery System Research

The Mannich base dimethylaminomethyl linkage at position 7 is a documented prodrug motif that can undergo retro-Mannich cleavage to release the parent phenolic compound (HTHQ) plus formaldehyde and dimethylamine under physiological conditions. The target compound's LogD reversal from −0.02 (pH 5.5, protonated, aqueous-soluble) to 1.75 (pH 7.4, neutral, membrane-permeable) provides a measurable physicochemical basis for pH-triggered release studies. This property is absent in HTHQ and ethoxyquin, making CAS 941266-16-6 a uniquely suited tool for investigating pH-dependent drug delivery, lysosomal targeting, or tumor microenvironment-responsive release strategies.

Chemical Probe for Oxidative Stress and Inflammation Pathway Dissection

HTHQ has been shown to upregulate Nrf2 and Foxo1 mRNA expression, normalize chaperone (HSP70) activity, and suppress apoptosis in PD models [2]. The target compound, as a structurally distinct derivative with a tertiary amine handle, can serve as a comparative chemical probe to dissect whether the biological activity is driven primarily by the phenolic antioxidant core or can be modulated by the 7-substituent. The defined commercial purity (95%, HPLC) and multi-vendor availability ensure that probe studies can be replicated across independent laboratories with consistent compound identity, addressing a key reproducibility challenge in chemical biology.

Quote Request

Request a Quote for 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.